tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate
Overview
Description
“tert-butyl (3aS,6aS)-hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate” is a chemical compound with the linear formula C13H21NO4 . It is also known as (2S,3aS,6aS)-1-tert-butoxycarbonyl-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid .
Synthesis Analysis
The synthesis of pyrrole derivatives often involves the condensation reaction of α-aminocarbonyl compounds with activated ketones (Knorr pyrrole synthesis), reactions of α-halocarbonyl compounds with β-keto esters and ammonia (Hantzsch pyrrole synthesis), and the reaction of 1,4-dicarbonyl compounds with primary amines (Paal–Knorr synthesis) .
Molecular Structure Analysis
The molecular structure of this compound includes a pyrrole ring, which is a five-membered aromatic heterocycle. The pyrrole ring is fused with a cyclopentane ring, forming a bicyclic structure .
Chemical Reactions Analysis
Pyrrole chemical transformations mainly include electrophilic substitution because of the presence of a lone pair of electrons on the nitrogen and consequent stability of σ-complexes .
Physical and Chemical Properties Analysis
The molecular weight of this compound is 255.31 . Other physical and chemical properties such as density, boiling point, and melting point were not found in the sources I retrieved.
Scientific Research Applications
Efficient and Scalable Synthesis : Bahekar et al. (2017) developed a highly efficient process for the synthesis of a related compound, tert-butyl(3aR,6aS)-5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate. This process is cost-effective, high yielding, and commercially viable, making it significant for large-scale production in pharmaceutical applications (Bahekar et al., 2017).
Chemical Transformations and Synthesis : Moskalenko and Boev (2014) described the synthesis and chemical transformations of tert-butyl-4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate, demonstrating the versatility of these compounds in chemical synthesis and the potential for creating pharmacologically relevant structures (Moskalenko & Boev, 2014).
Organocatalyzed Synthesis : A study by Hozjan et al. (2023) disclosed the organocatalyzed synthesis of a related compound, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate, showcasing advanced synthesis techniques in organic chemistry (Hozjan et al., 2023).
Anionic Cascade Recyclization : Ivanov (2020) investigated the anionic cascade recyclization of related compounds, demonstrating complex chemical reactions that could be relevant in the synthesis of novel pharmaceutical agents (Ivanov, 2020).
Continuous Flow Synthesis : Herath and Cosford (2010) reported the first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids from related tert-butyl esters. This technique is significant for its efficiency and potential application in pharmaceutical manufacturing (Herath & Cosford, 2010).
Large-Scale Preparation for Nicotinic Receptor Agonists : Jarugu et al. (2018) optimized the large-scale synthesis of a related compound, important as an intermediate for nicotinic acetylcholine receptor agonists. This highlights the compound's relevance in neuropharmacology (Jarugu et al., 2018).
Properties
IUPAC Name |
tert-butyl (3aS,6aS)-2,3,3a,5,6,6a-hexahydro-1H-pyrrolo[3,2-b]pyrrole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-5-8-9(13)4-6-12-8/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVRRDUVETGVTPA-IUCAKERBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2C1CCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]2[C@@H]1CCN2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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